molecular formula C7H9ClN2O2 B014953 1,3-Benzodioxole-5,6-diamine dihydrochloride CAS No. 81864-15-5

1,3-Benzodioxole-5,6-diamine dihydrochloride

Cat. No.: B014953
CAS No.: 81864-15-5
M. Wt: 188.61 g/mol
InChI Key: SPFNNQXWSZQUPH-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5,6-diamine dihydrochloride typically involves the reaction of 1,3-benzodioxole with suitable amine sources under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The process involves:

    Starting Material: 1,3-Benzodioxole.

    Amine Source: Suitable diamine such as 1,2-diamino-4,5-methylenedioxybenzene.

    Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

1,3-Benzodioxole-5,6-diamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-5,6-diamine dihydrochloride is unique due to its high sensitivity and specificity as a fluorescent derivatization reagent. Its ability to form stable fluorescent derivatives makes it particularly valuable in analytical chemistry and diagnostic applications .

Properties

CAS No.

81864-15-5

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1,3-benzodioxole-5,6-diamine;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,8-9H2;1H

InChI Key

SPFNNQXWSZQUPH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)N)N.Cl.Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)N.Cl

Pictograms

Irritant

Synonyms

DMB Dihydrochloride;  1,3-Benzodioxole-5,6-diamine Dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxole-5,6-diamine dihydrochloride
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1,3-Benzodioxole-5,6-diamine dihydrochloride
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1,3-Benzodioxole-5,6-diamine dihydrochloride
Reactant of Route 5
1,3-Benzodioxole-5,6-diamine dihydrochloride
Reactant of Route 6
1,3-Benzodioxole-5,6-diamine dihydrochloride

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